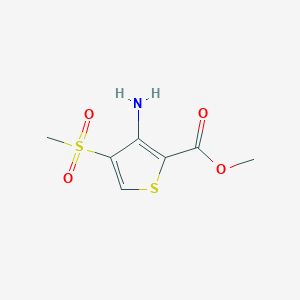
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate
説明
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methylsulfonyl group, and a carboxylate ester
作用機序
Target of Action
This compound is primarily used as a reagent or intermediate in organic synthesis .
Mode of Action
These groups can participate in various types of chemical reactions, potentially leading to changes in the activity of certain proteins or enzymes .
Biochemical Pathways
Given its structural features, it may be involved in pathways related to sulfonamide metabolism or thiophene biotransformation .
Pharmacokinetics
It’s known that the compound is a white crystalline substance, insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol . This suggests that it may have good lipophilicity, which could potentially enhance its bioavailability.
Result of Action
Given its use as a reagent or intermediate in organic synthesis, it’s likely that its primary role is to participate in chemical reactions rather than to exert direct biological effects .
Action Environment
The action of Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals. It should be stored in a dark place, sealed, and at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by an amino group.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions, using reagents such as methylsulfonyl chloride.
Esterification: The carboxylate ester can be formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The methylsulfonyl group can be reduced to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-phenylthiophene-2-carboxylate: Similar structure but with a phenyl group instead of a methylsulfonyl group.
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but with a chlorophenyl group instead of a methylsulfonyl group.
Methyl 3-amino-4-(methylthio)thiophene-2-carboxylate: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the methylsulfonyl group, which can impart distinct electronic and steric properties compared to other substituents. This can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
IUPAC Name |
methyl 3-amino-4-methylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCGKFMQDQBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381008 | |
| Record name | Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-73-7 | |
| Record name | Methyl 3-amino-4-(methylsulfonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)



